

A Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl Nitrobutenone

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Compound of Interest

Compound Name: (Z)-4-Phenyl-3-nitro-3-buten-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of phenyl nitrobutenone, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for phenyl nitrobutenone, this guide leverages fragmentation patterns of structurally similar compounds, namely trans-chalcone and phenyl-2-nitropropene, to provide a robust predictive analysis. This comparison will aid researchers in the identification and structural elucidation of phenyl nitrobutenone and related compounds.

Predicted Fragmentation of Phenyl Nitrobutenone vs. an Analog

The mass spectrometry fragmentation of phenyl nitrobutenone is anticipated to be a hybrid of the fragmentation patterns observed for chalcones and nitroalkenes. The core structure, a phenylpropenone, will likely follow fragmentation pathways similar to chalcones, while the nitro group will introduce unique fragmentation channels.

For a direct comparison, the experimentally determined fragmentation pattern of trans-chalcone is presented alongside the predicted fragmentation for phenyl nitrobutenone. Trans-chalcone is selected as a comparator due to its structural similarity (a phenylpropenone core) and the availability of reliable mass spectral data from the NIST database.

Fragment Ion	Predicted m/z for Phenyl Nitrobutenone	Predicted Relative Abundance (%)	Comparator: trans-Chalcone (Experimental)	Comparator: trans-Chalcone Relative Abundance (%)	Notes on Predicted Phenyl Nitrobutenone Fragments
[M] ⁺ •	191	40	208	92	Molecular ion
[M-NO ₂] ⁺	145	60	-	-	Loss of the nitro group is a common fragmentation for nitro compounds.
[M-OH] ⁺	174	10	-	-	Potential rearrangement and loss of a hydroxyl radical.
[C ₆ H ₅ CO] ⁺	105	100 (Base Peak)	105	29	Benzoyl cation, a very stable fragment.
[C ₆ H ₅] ⁺	77	70	77	55	Phenyl cation, resulting from the cleavage of the benzoyl group.
[M-C ₆ H ₅] ⁺	114	15	131	39	Loss of the phenyl group from the benzoyl moiety.

[M-CO] ⁺ •	163	5	179	-	Loss of carbon monoxide from the molecular ion.
[C ₄ H ₃ O] ⁺	67	20	-	-	Further fragmentation of the butenone chain.
[C ₆ H ₅ CHCH] ⁺	103	30	103	-	Fragment corresponding to the styryl portion after loss of the nitro and carbonyl groups.

Experimental Protocols

The following is a representative experimental protocol for the analysis of phenyl nitrobutenone and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS), based on methodologies reported for related molecules.^{[1][2]}

Instrumentation:

- Gas Chromatograph: Agilent 7890A GC system (or equivalent)
- Mass Spectrometer: Agilent 5975C Series MSD (or equivalent)
- GC Column: HP-5MS (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

- Injector Temperature: 250°C
- Injection Mode: Splitless
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes
 - Ramp: 15°C/min to 280°C
 - Hold: 5 minutes at 280°C

MS Conditions:

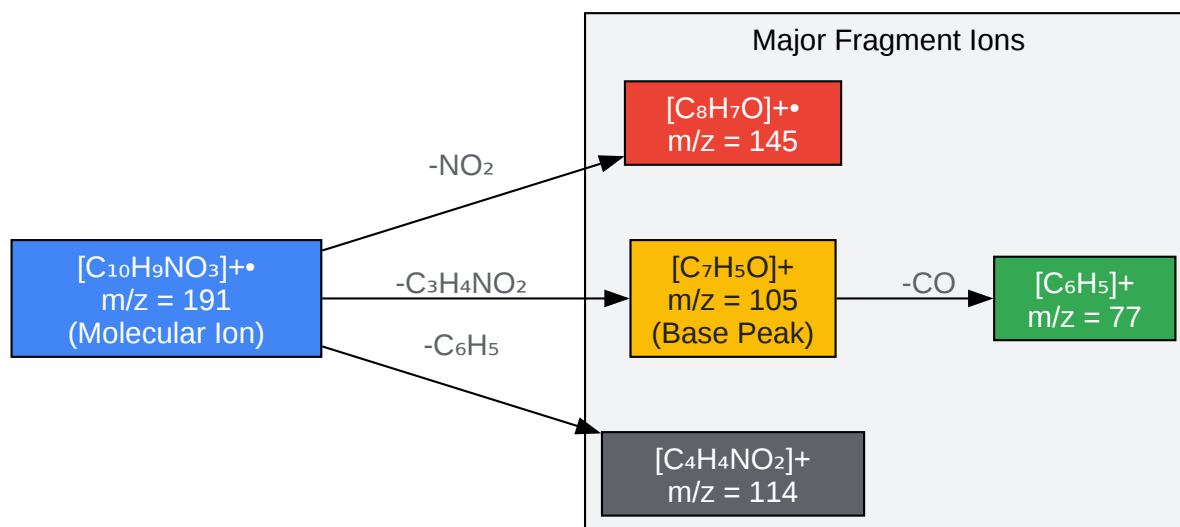
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Range: m/z 40-500
- Solvent Delay: 3 minutes

Sample Preparation:

A stock solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution is then diluted to a final concentration of 10 µg/mL for GC-MS analysis.

Predicted Fragmentation Pathway of Phenyl Nitrobutenone

The following diagram illustrates the predicted major fragmentation pathways for phenyl nitrobutenone under electron ionization.



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Caption: Predicted EI fragmentation of phenyl nitrobutenone.

Comparison with Phenyl-2-nitropropene

Phenyl-2-nitropropene, another structural analog, provides further insight into the fragmentation of the nitroalkene moiety. In its mass spectrum, a significant fragment is often observed corresponding to the loss of the nitro group (NO_2), leading to a cation at $m/z [M-46]^+$. This supports the prediction of a major fragment at m/z 145 for phenyl nitrobutenone. The presence of the phenyl group in both molecules also leads to the formation of the stable phenyl cation at m/z 77.

Conclusion

The mass spectrometry fragmentation pattern of phenyl nitrobutenone can be reliably predicted by examining the fragmentation of its core structural components, as represented by trans-chalcone and phenyl-2-nitropropene. The dominant fragmentation pathways are expected to be

the formation of the benzoyl cation (m/z 105) and the loss of the nitro group to form a fragment at m/z 145. The phenyl cation (m/z 77) is also expected to be a significant fragment. This predictive guide, along with the provided experimental protocol, offers a valuable resource for the identification and characterization of phenyl nitrobutenone in various research and development settings.

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References

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- 2. academic.oup.com [academic.oup.com]
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